molecular formula C23H28N2O5S B2688413 ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-38-8

ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2688413
CAS No.: 864860-38-8
M. Wt: 444.55
InChI Key: PMFBTJZOTSGQOY-UHFFFAOYSA-N
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Description

The compound is a thieno[2,3-c]pyridine derivative with a complex substitution pattern. Its core structure consists of a bicyclic thienopyridine scaffold, substituted with four methyl groups at the 5,5,7,7-positions, an ethyl ester group at position 3, and a 2,3-dihydro-1,4-benzodioxine-2-amido moiety at position 2. The benzodioxine group introduces electron-rich aromatic and ether functionalities, which may influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-6-28-21(27)17-13-11-22(2,3)25-23(4,5)18(13)31-20(17)24-19(26)16-12-29-14-9-7-8-10-15(14)30-16/h7-10,16,25H,6,11-12H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFBTJZOTSGQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxine and thieno[2,3-c]pyridine derivatives. The synthesis may involve:

    Amidation Reaction:

    Esterification: The formation of the ethyl ester group.

    Cyclization: The formation of the thieno[2,3-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 2-[(4-Isopropoxybenzoyl)Amino]-5,5,7,7-Tetramethyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate (CAS: 887901-12-4) Substituent Differences: Replaces the benzodioxine-amido group with a 4-isopropoxybenzamido moiety. Physicochemical Properties: The methyl ester (vs. ethyl ester) slightly reduces molecular weight (MW: ~407 vs. ~435 for the target compound) and may alter solubility in polar solvents .

Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate (CAS: 193537-14-3) Substituent Differences: Features a tert-butoxycarbonyl (Boc)-protected amine at position 6 instead of the tetramethyl and benzodioxine groups. The Boc group increases steric protection and stability under basic conditions, contrasting with the electron-donating methyl groups in the target compound. Synthetic Utility: Used as an intermediate in peptide coupling reactions, whereas the target compound’s benzodioxine-amido group may prioritize receptor-binding applications .

(2Z)-2-(Substituted Benzylidene)-Thiazolo[3,2-a]Pyrimidine Derivatives (Compounds 11a,b) Core Structure: Replaces the thienopyridine core with a thiazolo-pyrimidine system. The thiazole ring introduces sulfur-based hydrogen bonding and redox activity absent in the target compound. Spectroscopic Data: IR spectra show NH stretches (~3,420 cm⁻¹) and CN stretches (~2,210 cm⁻¹), similar to the target compound’s expected amide and ester carbonyl signals. However, the thienopyridine core in the target compound may exhibit distinct UV-Vis absorption due to extended conjugation .

Table 1: Comparative Analysis of Key Parameters

Compound Name / CAS Core Structure Key Substituents Molecular Weight Melting Point (°C) Notable Spectral Features (IR/NMR)
Target Compound Thieno[2,3-c]pyridine Benzodioxine-amido, Tetramethyl, Ethyl ester ~435* N/A Expected: Amide C=O (~1,680 cm⁻¹), Aromatic protons (~6.5–7.5 ppm)
Methyl 2-[(4-Isopropoxybenzoyl)Amino]-... [887901-12-4] Thieno[2,3-c]pyridine Isopropoxybenzamido, Tetramethyl, Methyl ester ~407 N/A IR: C=O (~1,710 cm⁻¹), ¹H NMR: Isopropoxy δ ~1.3 ppm (d)
Ethyl 2-Amino-6-Boc-... [193537-14-3] Thieno[2,3-c]pyridine Boc-protected amine, Ethyl ester 326.4 N/A IR: Boc C=O (~1,740 cm⁻¹), ¹³C NMR: Boc quaternary C ~80 ppm
Compound 11a [2] Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, Furan 386 243–246 IR: NH (~3,436 cm⁻¹), ¹H NMR: =CH ~7.94 ppm

* Estimated based on molecular formula.

Research Findings

  • Substituent Impact on Crystallography: Compounds with bulky groups (e.g., tetramethyl or Boc) often require advanced refinement tools like SHELXL due to disordered electron density, as noted in crystallographic studies of similar heterocycles .
  • NMR Chemical Shift Trends : Benzodioxine-amido protons in the target compound are expected to resonate downfield (~7.5 ppm) compared to isopropoxybenzamido analogues (~6.5–7.0 ppm), based on electron-withdrawing effects observed in related systems .
  • Synthetic Yields: Thienopyridine derivatives with ethyl ester groups (e.g., target compound) typically achieve moderate yields (~60–70%), comparable to methyl ester analogues (~57–68%) in .

Biological Activity

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity through various studies and findings.

Structural Characteristics

The compound features several functional groups:

  • Benzodioxine moiety : Enhances chemical reactivity and biological interactions.
  • Thieno[2,3-c]pyridine scaffold : Associated with diverse biological activities.
  • Amide and ethyl ester groups : Contribute to the compound's solubility and bioavailability.

Table 1: Structural Features

FeatureDescription
BenzodioxineEnhances reactivity and interaction
Thieno[2,3-c]pyridineAssociated with various biological activities
Amide GroupPotential for enzyme interaction
Ethyl EsterImproves solubility and bioavailability

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Benzothiophene derivatives : Known for their antimicrobial effects against various pathogens.

Anti-inflammatory Activity

Research has shown that compounds containing the benzodioxine structure can exhibit anti-inflammatory effects. A study highlighted:

  • Mechanism : Inhibition of pro-inflammatory cytokines.

Case Studies

  • Study on Related Compounds :
    • A series of substituted derivatives containing the benzodioxine nucleus demonstrated significant anti-inflammatory activity in animal models.
    • Results indicated reduced edema and pain response in treated subjects compared to controls.
  • Enzyme Inhibition :
    • Interaction studies have focused on the compound's ability to inhibit specific enzymes related to inflammatory pathways.
    • The inhibition profile suggests potential applications in treating conditions like arthritis.

Table 2: Summary of Biological Activities

Activity TypeCompound ClassFindings
AntimicrobialBenzothiophene derivativesEffective against bacteria and fungi
Anti-inflammatoryBenzodioxine derivativesReduced cytokine levels in vivo
Enzyme InhibitionVarious derivativesSignificant inhibition of target enzymes

The mechanism by which this compound exerts its biological effects involves:

  • Binding to specific receptors or enzymes : This can lead to modulation of biological pathways associated with inflammation or infection.

Research Applications

The compound's unique structure makes it a promising candidate for:

  • Drug development : Targeting specific diseases through tailored modifications.
  • Biological studies : Understanding the pathways involved in inflammation and microbial resistance.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, starting with the construction of the thieno[2,3-c]pyridine core. Key steps include:

  • Cyclocondensation reactions to form the heterocyclic backbone.
  • Amidation or sulfonylation to introduce the benzodioxine moiety (e.g., using 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives).
  • Esterification to finalize the carboxylate group. Optimization may involve adjusting catalysts (e.g., DCC for amidation), solvent systems (e.g., DMF or THF), and temperature gradients to improve yields. Parallel monitoring via TLC or HPLC is advised to track intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (1H, 13C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to validate functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography (if crystals are obtainable) to resolve 3D structure and intermolecular interactions .

Q. What safety protocols should be followed during handling?

While specific hazard data for this compound is limited, related benzodioxine and thienopyridine derivatives require:

  • PPE (gloves, lab coats, eye protection) to prevent skin/eye contact.
  • Ventilation to avoid inhalation of fine particulates.
  • Storage in airtight containers under inert gas (e.g., N2) to prevent degradation. Contingency plans for spills should include neutralization with inert adsorbents .

Q. How can researchers design initial biological activity screens?

Prioritize in vitro assays targeting receptors or enzymes relevant to the compound’s structural motifs (e.g., kinase inhibition for thienopyridines). Use:

  • Cell viability assays (MTT or resazurin) for cytotoxicity profiling.
  • Enzyme-linked immunosorbent assays (ELISA) to measure target binding affinity. Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Systematic modifications to the core structure include:

  • Varying substituents on the benzodioxine ring (e.g., electron-withdrawing groups to modulate electron density).
  • Replacing the ethyl ester with methyl or tert-butyl esters to study steric effects.
  • Introducing bioisosteres (e.g., replacing the amide with a sulfonamide). Use computational tools (e.g., molecular docking) to predict binding modes and validate with experimental IC50 values .

Q. What strategies address low yields in the final amidation step?

Common issues include poor nucleophilicity of the amine or side reactions. Mitigate by:

  • Activating the carboxyl group with HOBt/EDCI or using uronium-based coupling agents.
  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Purifying intermediates via column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) before proceeding .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from tautomerism or solvent effects. Strategies:

  • Variable-temperature NMR to identify dynamic processes.
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Comparative analysis with structurally analogous compounds from databases like PubChem .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

Leverage in silico tools such as:

  • SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration.
  • Molecular dynamics simulations to assess metabolic stability (e.g., cytochrome P450 interactions). Cross-validate predictions with experimental data from hepatic microsome assays .

Q. How can researchers reconcile contradictory bioactivity data across studies?

Potential causes include assay variability or compound impurities. Solutions:

  • Standardize protocols (e.g., cell passage number, serum concentration).
  • Reproduce experiments with independently synthesized batches.
  • Perform orthogonal assays (e.g., SPR for binding kinetics if ELISA results are inconsistent) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key hurdles include:

  • Purification bottlenecks (e.g., difficulty in crystallizing large batches).
  • Byproduct formation under non-optimized conditions.
    Address by transitioning to continuous flow reactors and employing preparative HPLC for purification. Validate scalability with process analytical technology (PAT) .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with PubChem entries for analogous compounds to resolve ambiguities .
  • Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, degassing steps) meticulously to ensure consistency .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when exploring therapeutic applications .

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